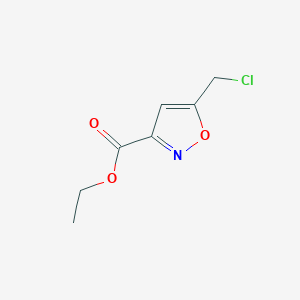

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(chloromethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Cycloaddition: Reagents such as alkynes and nitrile oxides are used under conditions like microwave irradiation to facilitate the reaction.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.

Cycloaddition Products: These reactions yield various fused heterocyclic compounds with potential biological activity.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate serves as a crucial building block for synthesizing bioactive molecules. Notable applications include:

- Anticancer Activity : Derivatives of this compound have shown antiproliferative effects against various cancer cell lines. For example, studies indicate growth inhibition in human breast cancer cells.

- Inhibition of Leukotriene Biosynthesis : This compound has potential as an inhibitor of leukotriene biosynthesis, which is relevant in inflammatory responses and certain cancers.

- Antioxidant Properties : Some derivatives exhibit antioxidant activities, beneficial for countering oxidative stress-related diseases.

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its unique structure allows for the incorporation into polymer matrices or other composite materials, enhancing their functional characteristics.

Chemical Biology

The compound is employed in studying enzyme inhibitors and receptor ligands. Its chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring facilitates hydrogen bonding and π-π interactions, stabilizing the binding to biological targets.

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development.

- Enzyme Inhibition Research : Research focused on the interaction of this compound with specific enzymes involved in inflammatory pathways showed promising results in reducing enzyme activity, suggesting therapeutic applications in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of ethyl 5-(chloromethyl)isoxazole-3-carboxylate involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparaison Avec Des Composés Similaires

- Ethyl 5-bromoisoxazole-3-carboxylate

- Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

- Ethyl 4-methylisoxazole-3-carboxylate

- Ethyl 5-methylisoxazole-3-carboxylate

- Ethyl isoxazole-3-carboxylate

Comparison: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the isoxazole ring provides a stable scaffold for further functionalization, enhancing its utility in medicinal chemistry and materials science .

Activité Biologique

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological mechanisms, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈ClNO₃ and a molecular weight of 189.6 g/mol. The compound features a five-membered isoxazole ring, which contributes to its reactivity and biological activity. The chloromethyl group at the 5-position enhances its ability to form covalent bonds with nucleophilic sites in proteins, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The chloromethyl group can react with nucleophiles in proteins, potentially inhibiting enzyme activity or modulating receptor functions.

- Hydrogen Bonding : The isoxazole ring can engage in hydrogen bonding and π-π interactions, stabilizing its binding to biological targets.

These interactions suggest that this compound may serve as a lead structure for the development of new therapeutic agents targeting various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that derivatives of isoxazole compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated growth inhibition in human breast cancer cell lines .

- Inhibition of Leukotriene Biosynthesis : This compound has been investigated for its potential as an inhibitor of leukotriene biosynthesis, which plays a crucial role in inflammatory responses and certain cancers .

- Antioxidant Properties : Some isoxazole derivatives have displayed antioxidant activities, which may be beneficial in countering oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study evaluating the anticancer effects of various isoxazole derivatives, this compound was included due to its structural similarity to more potent compounds. The results indicated moderate antiproliferative activity against breast cancer cell lines, with growth inhibition percentages ranging from 30% to 45% depending on the concentration used . This highlights its potential as a lead compound for further optimization.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Isoxazole Ring : The initial step involves cyclization reactions using appropriate precursors.

- Chloromethylation : Introduction of the chloromethyl group can be achieved through reactions with chloromethylating agents.

- Carboxylation : Finally, the carboxylic acid moiety is introduced via standard carboxylation techniques.

These methods underline the compound's accessibility for both laboratory and industrial applications.

Propriétés

IUPAC Name |

ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNURPQMTRDHCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562904 | |

| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-40-3 | |

| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-chloromethylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.